molecular formula C10H12N4OS B3084073 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-75-7

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084073
CAS RN: 1142207-75-7
M. Wt: 236.3 g/mol
InChI Key: YYCSIONLNSGRRG-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (AMPT) is an organic compound with a wide range of potential applications in the scientific research community. AMPT is composed of a six-membered ring with an amine group and a thiol group attached to it. It has been extensively studied in the past decades due to its unique structure and properties, which make it suitable for a variety of applications in the laboratory.

Scientific Research Applications

Electrochemical Synthesis

This compound can be used in the electrochemical synthesis of functionalized arylpyrimidines . The process involves a reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides . This method employs a sacrificial iron anode in conjunction with a nickel(II) catalyst, allowing the formation of coupling products in moderate to high yields .

Antitumor Evaluation

The compound has potential applications in cancer research . A series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, which are similar to the compound , have been synthesized and evaluated for their antitumor properties . Some of these compounds showed significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines .

Molecular Modeling

The compound can be used in molecular modeling studies . This involves evaluating the possible binding mode of the most active compounds within the active site of a protein . Such studies can provide valuable insights into the interaction between the compound and its target, which can guide the design of more effective drugs .

Quantitative Structure–Activity Relationship (QSAR) Studies

QSAR studies can be performed on the cytotoxic activity of compounds similar to “4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol” towards various cancer cell lines . These studies use different topological (2D) and conformational (3D) molecular descriptors based on the stepwise multiple linear regression technique (MLR) . QSAR studies can help in understanding the relationship between the structure of a compound and its biological activity .

Synthesis of Diazaaromatic Compounds

The compound can be used in the synthesis of diazaaromatic compounds . These compounds are important structures, widespread in many agrochemicals and biologically active compounds .

Agriculture and Textile Industry

1,3,5-triazines, which include “4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol”, have applications in agriculture and the textile industry . They can be used in the synthesis of dyes and other chemicals .

properties

IUPAC Name

4-amino-2-(2-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-7-5-3-2-4-6(7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCSIONLNSGRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157978
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

CAS RN

1142207-75-7
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142207-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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